1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a 2-methoxyethoxy group. Such compounds are often used as intermediates in organic synthesis and have various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. The preparation can be achieved through the following steps:
Etherification: The 2-methoxyethoxy group can be introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, depending on the reagents used.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds that can act as inhibitors or modulators of biological pathways.
Wirkmechanismus
The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The presence of multiple halogen atoms and the 2-methoxyethoxy group can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene can be compared with other polyhalo substituted benzenes, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the 2-methoxyethoxy group, making it less versatile in certain synthetic applications.
1-Bromo-4-fluorobenzene: Contains only bromine and fluorine atoms, limiting its reactivity compared to the tri-halogenated compound.
1-Bromo-3-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene but with different positional isomerism, affecting its chemical behavior.
The unique combination of halogen atoms and the 2-methoxyethoxy group in this compound provides distinct reactivity and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
943830-18-0 |
---|---|
Molekularformel |
C9H9BrClFO2 |
Molekulargewicht |
283.52 g/mol |
IUPAC-Name |
1-bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H9BrClFO2/c1-13-4-5-14-9-7(11)3-2-6(10)8(9)12/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
CAXNQRXBWNIAMU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=CC(=C1F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.